![molecular formula C15H12O5S B8041572 (E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid](/img/structure/B8041572.png)
(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a sulfonic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a propenoic acid moiety. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzene sulfonic acid and 4-bromobenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Suzuki coupling reaction. This reaction is carried out by reacting 4-bromobenzene sulfonic acid with 4-bromobenzaldehyde in the presence of a palladium catalyst and a base such as potassium carbonate.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with acetic anhydride and a base like sodium hydroxide to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions and optimizing the production process.
化学反应分析
Types of Reactions
(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Sulfonate esters or amides.
科学研究应用
(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential as an anti-inflammatory agent and its role in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and surfactants due to its sulfonic acid group, which imparts water solubility and reactivity.
作用机制
The mechanism of action of (E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s conjugated double bond system allows it to participate in electron transfer reactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
(E)-3-[4-(4-carboxyphenyl)phenyl]prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
(E)-3-[4-(4-hydroxyphenyl)phenyl]prop-2-enoic acid: Contains a hydroxyl group, leading to different reactivity and applications.
(E)-3-[4-(4-methylphenyl)phenyl]prop-2-enoic acid: Features a methyl group, affecting its hydrophobicity and interaction with biological targets.
Uniqueness
(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid is unique due to its sulfonic acid group, which enhances its water solubility and reactivity compared to similar compounds with different functional groups. This makes it particularly valuable in applications requiring high solubility and specific reactivity, such as in the formulation of dyes and pharmaceuticals.
属性
IUPAC Name |
(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5S/c16-15(17)10-3-11-1-4-12(5-2-11)13-6-8-14(9-7-13)21(18,19)20/h1-10H,(H,16,17)(H,18,19,20)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONDUUYEVFSSON-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C2=CC=C(C=C2)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C2=CC=C(C=C2)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
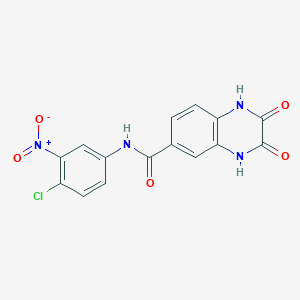

![2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile](/img/structure/B8041512.png)
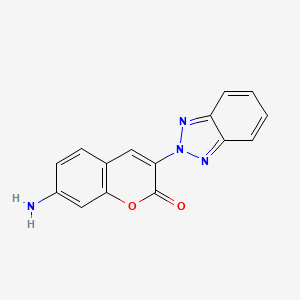
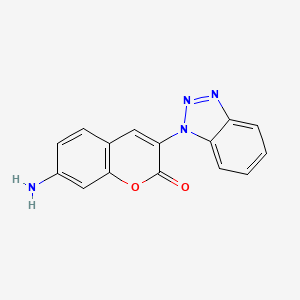
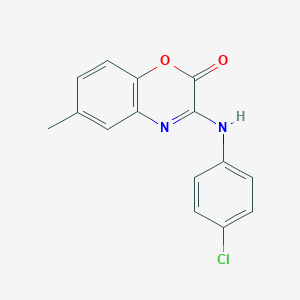

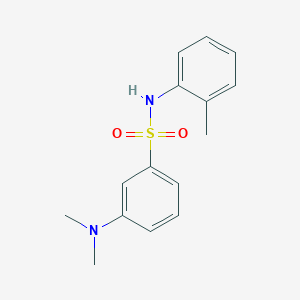
![2-(4-Methoxyphenyl)-[1]benzothiolo[2,3-d]triazole](/img/structure/B8041555.png)
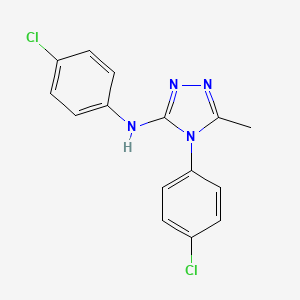
![5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid](/img/structure/B8041562.png)
![4-[(E)-2-phenylethenyl]-3-sulfobenzoic acid](/img/structure/B8041567.png)
![1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate](/img/structure/B8041591.png)
![4-[5-(3,4-Dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8041598.png)
